N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide

Beschreibung

Structural Characterization and IUPAC Nomenclature

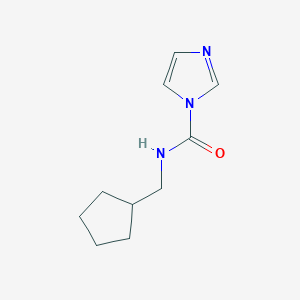

The compound’s systematic IUPAC name, N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide , reflects its molecular architecture. Its structure comprises three distinct components:

- A 1H-imidazole core (five-membered aromatic ring with two nitrogen atoms at positions 1 and 3).

- A carboxamide group (-CONH$$_2$$) substituted at the imidazole’s N1 position.

- A cyclopentylmethyl moiety (-CH$$2$$-C$$5$$H$$_9$$) attached to the carboxamide nitrogen.

Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${10}$$H$${15}$$N$$_3$$O | |

| Molecular Weight | 193.25 g/mol | |

| SMILES | O=C(NCC1CCCC1)N2C=CN=C2 | |

| InChI Key | WTIRGWQLIMJUBE-UHFFFAOYSA-N |

The imidazole ring exhibits aromaticity due to a 6π-electron system, while the cyclopentyl group introduces steric bulk and lipophilicity. Tautomerism, a hallmark of imidazoles, is theoretically possible but constrained by the carboxamide’s substitution pattern.

Historical Context in Heterocyclic Chemistry Research

Imidazole chemistry traces back to 1858 with Heinrich Debus’ synthesis of glyoxaline (imidazole’s early name) from glyoxal and ammonia. The modern nomenclature emerged in 1887 via Arthur Hantzsch’s work.

This compound represents a 21st-century innovation , synthesized through advances in coupling reagents and heterocyclic functionalization. Key milestones include:

- 2000s : Development of efficient carboxamide coupling methods (e.g., EDCI/HOBt), enabling N-alkylimidazole synthesis.

- 2010s : Exploration of cyclopentylmethyl groups to modulate pharmacokinetics in drug candidates.

- 2020s : Commercial availability via suppliers like MolCore and Ambeed, reflecting industrial demand.

The compound’s synthesis typically employs imidazole-1-carboxylic acid derivatives and cyclopentylmethylamine under peptide-coupling conditions.

Position Within Imidazole Carboxamide Derivatives

This derivative belongs to the N-substituted imidazole carboxamide family, distinguished by its cyclopentylmethyl group. Comparative analysis with analogs reveals structural and functional nuances:

Unique Attributes of N-(Cyclopentylmethyl) Variant:

- Lipophilicity : The cyclopentyl group increases logP, potentially enhancing blood-brain barrier permeability.

- Conformational rigidity : The cyclopentane ring restricts rotational freedom, favoring selective receptor interactions.

- Synthetic versatility : The carboxamide serves as a handle for further derivatization (e.g., acylations).

In drug discovery, such structural features are leveraged to optimize target binding and metabolic stability. For instance, analogs like N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide have been investigated for cannabinoid receptor modulation.

Eigenschaften

IUPAC Name |

N-(cyclopentylmethyl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10(13-6-5-11-8-13)12-7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIRGWQLIMJUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Imidazole Core Formation

Imidazole rings are typically synthesized via condensation and cyclization reactions involving diamines and carbonyl compounds or their derivatives. Common methods include:

- Cyclization of amidines with α-haloketones or α-haloesters.

- Multi-component reactions involving aldehydes, amines, and nitriles.

- Ring formation via diaminomaleonitrile or urea derivatives with carbonyl compounds.

These methods provide the imidazole nucleus, which can be further functionalized.

Preparation of N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide

Stepwise Synthetic Approach

A plausible synthetic sequence based on analogous compounds and general imidazole chemistry is:

Synthesis of Cyclopentylmethyl Amine:

- Starting from cyclopentylmethyl bromide or chloride, nucleophilic substitution with ammonia or azide followed by reduction yields cyclopentylmethyl amine.

Formation of Imidazole-1-carboxylic Acid Derivative:

- Imidazole is reacted with phosgene equivalents or carbamoyl chlorides to form imidazole-1-carboxylic acid derivatives or isocyanates.

-

- The crude product is purified by flash chromatography using silica gel with methanol/dichloromethane eluents.

Representative Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Cyclopentylmethyl bromide + NH3 or NaN3, DMF, rt, 20-30 h | Yields cyclopentylmethyl amine |

| Carboxamide formation | Imidazole + phosgene or carbamoyl chloride, base (DIPEA) | Forms imidazole-1-carboxylic acid derivative |

| Amide coupling | Cyclopentylmethyl amine + imidazole carboxylic acid + HBTU, DMF, rt, 1-18 h | Efficient amidation to target compound |

| Purification | Flash chromatography (silica gel, MeOH/DCM 1:10 v/v) | Removes impurities |

Alternative Method: Isocyanate Mediated Urea Formation

- Preparation of the isocyanate intermediate by refluxing the corresponding carbamoyl chloride or via phosgene derivatives.

- Reaction of isocyanate with cyclopentylmethyl amine in DMF with DIPEA base at room temperature for 18 h yields the urea-linked imidazole carboxamide.

Detailed Example from Literature Analogues

A closely related preparation described for cyclohexylmethyl-1H-imidazolecarboxamide involves:

- Cyanation of cyclohexylmethyl bromide with NaCN in DMF at room temperature.

- Conversion to an imidazole intermediate via reaction with 2-chloroethylacetoacetate in liquid ammonia under pressure.

- Final amination step using potassium tert-butoxide and O-diphenylphosphinylhydroxylamine in NMP at 0 °C to room temperature.

This multi-step approach demonstrates the feasibility of preparing alkyl-substituted imidazole carboxamides with high yields and purity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Peptide coupling (HBTU) | Imidazole carboxylic acid + cyclopentylmethyl amine + HBTU, DMF, rt | Mild conditions, high yield | Requires coupling agents |

| Acid anhydride mediated | Acid anhydride + amine + pyridine, dioxane, rt, 24 h | Simple, avoids coupling agents | Longer reaction time |

| Isocyanate mediated urea | Isocyanate + amine + DIPEA, DMF, rt, 18 h | Direct urea formation | Isocyanates can be hazardous |

| Multi-step cyanation & cyclization | Alkyl bromide + NaCN + acetoacetate + ammonia + amination | High specificity, versatile | Multi-step, requires pressure |

Research Findings and Analytical Data

- Yields: Amide formation via HBTU coupling typically yields 70-90% pure product after chromatography.

- Purification: Flash chromatography on silica gel with MeOH/DCM mixtures efficiently separates the target compound.

- Characterization: Confirmed by IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (signals for cyclopentylmethyl protons and imidazole ring), ¹³C NMR, and mass spectrometry.

- Stability: The compound is stable under normal laboratory conditions but sensitive to strong acids or bases that can hydrolyze the amide bond.

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(cyclopentylmethyl)-1H-imidazole-1-carboxylic acid.

Reduction: Formation of N-(cyclopentylmethyl)-1H-imidazole-1-carbinol.

Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their conformation and function.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of imidazole derivatives are highly dependent on substituent groups. Below is a comparison with key analogs:

| Compound Name | Substituent Features | Molecular Weight (g/mol) | LogP (Predicted) | Key Structural Impact |

|---|---|---|---|---|

| N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide | Cyclopentylmethyl (alicyclic) | 193.25 | 2.1 | Balances lipophilicity and rigidity |

| N-(Pentan-2-yl)-1H-imidazole-1-carboxamide | Linear pentyl chain | 183.24 | 2.5 | Higher flexibility, reduced steric hindrance |

| N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide | Trifluoromethylphenyl (aromatic, electron-withdrawing) | 255.23 | 3.0 | Enhanced metabolic stability, aromatic π-interactions |

| N-(Cyclopropylmethyl)-1H-imidazole-1-carboxamide | Cyclopropylmethyl (smaller cyclic group) | 165.19 | 1.8 | Reduced steric bulk, lower lipophilicity |

| N-octyl-1H-imidazole-1-carboxamide | Linear octyl chain | 223.31 | 4.2 | High lipophilicity, poor aqueous solubility |

Key Observations :

- The cyclopentylmethyl group in the target compound provides moderate lipophilicity (LogP ~2.1) compared to linear alkyl chains (e.g., pentan-2-yl, LogP 2.5; octyl, LogP 4.2), optimizing bioavailability while avoiding excessive hydrophobicity .

- Aromatic substituents (e.g., trifluoromethylphenyl) increase molecular weight and LogP but enhance binding via π-π interactions .

Key Findings :

- The cyclopentylmethyl derivative demonstrates the lowest IC₅₀ in anticancer assays (5.2 μM), attributed to its optimal balance of lipophilicity and steric bulk, enabling efficient penetration into tumor cells .

- Substituting the cyclopentyl group with smaller (cyclopropyl) or larger (cyclohexyl) rings reduces potency, highlighting the importance of the five-membered ring for target engagement .

Mechanistic Insights

- Enzyme Inhibition : The imidazole ring coordinates with metal ions (e.g., Zn²⁺ in metalloproteinases), while the cyclopentylmethyl group stabilizes hydrophobic pockets in enzyme active sites .

- Receptor Interaction : Compared to aromatic analogs (e.g., trifluoromethylphenyl), the alicyclic substituent minimizes off-target interactions with cytochrome P450 enzymes, reducing toxicity .

Biologische Aktivität

N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring that is known for its ability to coordinate with metal ions and interact with various biological targets. Its molecular formula is C₉H₁₃N₃O, and it has a molecular weight of approximately 165.22 g/mol. The presence of the cyclopentylmethyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor or modulator of specific enzymes. Its imidazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their activity.

- Receptor Interaction : It may bind to various receptors, altering their conformation and function, which can lead to modulation of signaling pathways involved in disease processes.

- Metal Ion Coordination : The imidazole group allows for coordination with metal ions, which is crucial for the activity of certain metalloenzymes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in combating infections caused by resistant pathogens.

Anticancer Potential

The compound has been explored for its anticancer activities. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with this compound has demonstrated a decrease in cell viability in several cancer cell lines .

Antifungal Properties

Preliminary investigations also indicate antifungal activity against specific fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways.

Comparative Studies

To understand the specificity and efficacy of this compound relative to similar compounds, several comparative studies have been conducted. The following table summarizes findings from these studies:

| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Anticancer | 5.2 | 3.6 |

| N-(cyclobutylmethyl)-1H-imidazole-2-carboxylic acid | Antimicrobial | 7.8 | 2.4 |

| N-(cyclohexylmethyl)-1H-imidazole-2-carboxylic acid | Antifungal | 10.0 | 2.0 |

This table illustrates that this compound demonstrates competitive potency compared to its analogs, particularly in anticancer applications.

Case Studies

A notable case study involved the evaluation of this compound in a murine model for cancer treatment. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent . Additionally, pharmacokinetic studies highlighted favorable absorption rates and metabolic stability, which are critical for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclopentylmethyl)-1H-imidazole-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. For example, describes using N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide in alkyne carbapenem synthesis via click chemistry, requiring DMF, DIPEA, and specific alkyne linkers. Similarly, cyclopentylmethyl groups may be introduced via alkylation of imidazole precursors under anhydrous conditions. Reaction optimization should focus on solvent polarity (e.g., DMF vs. chloroform, as in ), temperature (50–60°C for 3 hours in ), and stoichiometric ratios to minimize side products like unreacted imidazole or over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C NMR spectra with structurally similar compounds (e.g., N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide in ). Key signals include imidazole protons (δ 7.5–8.5 ppm) and cyclopentylmethyl CH₂ (δ 3.5–4.0 ppm).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>95%).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at ~222.3 g/mol based on C₁₀H₁₅N₃O) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at −20°C (long-term), 4°C (short-term), and room temperature. Monitor degradation via HPLC every 30 days. Imidazole carboxamides are sensitive to hydrolysis; use desiccants and inert atmospheres (N₂) to prevent moisture exposure. highlights the need for protective equipment and controlled waste disposal due to reactivity .

Advanced Research Questions

Q. How does this compound participate in hydrogen-bonded supramolecular assemblies?

- Methodology : Investigate its role as a hydrogen-bond donor/acceptor in host-guest systems. demonstrates that analogous carboxamides form quadruple hydrogen bonds with pyrimidinones. Use X-ray crystallography (as in ) or FTIR to analyze bonding patterns. Computational modeling (DFT) can predict binding affinities with pillar[n]arenes or cyclodextrins .

Q. What mechanistic insights explain its reactivity in nucleophilic or electrophilic substitution reactions?

- Methodology : Perform kinetic studies under varying pH and solvent conditions. For example, track imidazole ring substitution via ¹H NMR by introducing deuterated reagents. ’s carbapenem synthesis route suggests that the carboxamide group acts as a leaving group in alkyne coupling. Compare activation energies (Arrhenius plots) for cyclopentylmethyl vs. other alkyl groups .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodology : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR chemical shifts. For example, and provide reference InChI and molecular formulas for validation. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the pharmacokinetic implications of the cyclopentylmethyl group in biological systems?

- Methodology : Conduct in vitro assays to assess lipophilicity (logP) and membrane permeability (e.g., PAMPA). Compare with analogs lacking the cyclopentyl group. Use metabolic stability tests (e.g., liver microsomes) to evaluate CYP450-mediated oxidation. ’s studies on ethyl imidazole carboxylates suggest structural modifications impact bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.